molecular formula C18H21N5O3S B1668475 Cgp 13231 CAS No. 113962-61-1

Cgp 13231

Cat. No.: B1668475
CAS No.: 113962-61-1
M. Wt: 387.5 g/mol
InChI Key: JSGITMPYGNUQPT-UHFFFAOYSA-N
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Description

Cgp 13231 is a complex organic compound with the molecular formula C18H21N5O3S and a molecular weight of 387.5 g/mol. This compound is known for its unique chemical structure, which includes a piperazine ring, a nitrophenyl group, and a thioamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Cgp 13231 involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with 4-nitroaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with carbon disulfide and other reagents to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Cgp 13231 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cgp 13231 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cgp 13231 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Cgp 13231 can be compared with similar compounds such as:

    Amocarzine: A related compound with similar structural features but different biological activities.

    CGP 6140: Another compound with a piperazine ring and nitrophenyl group, used in different research applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

113962-61-1

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-methyl-N-[4-(4-nitroanilino)phenyl]-4-oxidopiperazin-4-ium-1-carbothioamide

InChI

InChI=1S/C18H21N5O3S/c1-23(26)12-10-21(11-13-23)18(27)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)22(24)25/h2-9,19H,10-13H2,1H3,(H,20,27)

InChI Key

JSGITMPYGNUQPT-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Canonical SMILES

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Appearance

Solid powder

Key on ui other cas no.

113962-61-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 13231;  Cgp13231;  Cgp-13231.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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